Thiourea, (3-butoxyphenyl)-
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Overview
Description
Thiourea, (3-butoxyphenyl)- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, (3-butoxyphenyl)- can be synthesized through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of urea with Lawesson’s reagent in a nucleophilic substitution reaction . This method is advantageous due to its high yield, mild reaction conditions, and simplicity.
Industrial Production Methods
Industrial production of thiourea typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Thiourea, (3-butoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form different thiol compounds.
Substitution: Thiourea can undergo nucleophilic substitution reactions to form various substituted thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, Lawesson’s reagent, and hydrogen sulfide. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include thiourea dioxide, various thiol compounds, and substituted thiourea derivatives .
Scientific Research Applications
Thiourea, (3-butoxyphenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
Thiourea exerts its effects through several mechanisms. It acts as an antioxidant and inhibits the peroxidase in the thyroid gland, thereby inhibiting thyroxine production . This inhibition leads to increased pituitary secretion of thyreotropic hormone and hyperplasia of the thyroid . Additionally, thiourea derivatives can coordinate with metal centers to produce stable metal complexes, which are useful in various industrial applications .
Comparison with Similar Compounds
Thiourea, (3-butoxyphenyl)- is structurally similar to other thioureas, such as urea and selenourea . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur, leading to different chemical properties.
Properties
CAS No. |
92547-48-3 |
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Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(3-butoxyphenyl)thiourea |
InChI |
InChI=1S/C11H16N2OS/c1-2-3-7-14-10-6-4-5-9(8-10)13-11(12)15/h4-6,8H,2-3,7H2,1H3,(H3,12,13,15) |
InChI Key |
FCIADWVEZKCJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=S)N |
Origin of Product |
United States |
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